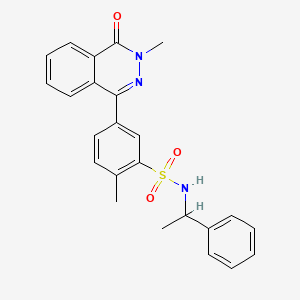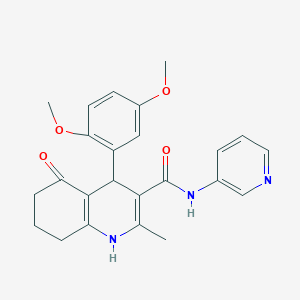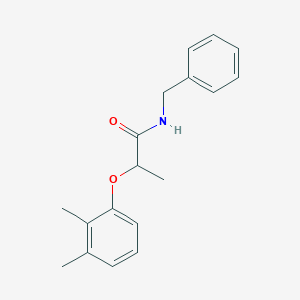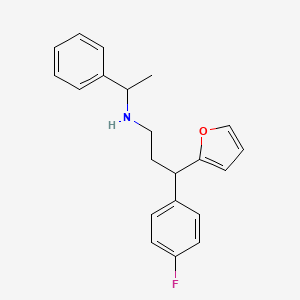
3-(4-fluorophenyl)-3-(2-furyl)-N-(1-phenylethyl)-1-propanamine
Übersicht
Beschreibung
3-(4-fluorophenyl)-3-(2-furyl)-N-(1-phenylethyl)-1-propanamine is a useful research compound. Its molecular formula is C21H22FNO and its molecular weight is 323.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 323.16854249 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonism
One application involves the development of neurokinin-1 (NK1) receptor antagonists, which are compounds that can block the action of the neurokinin-1 receptor. This receptor is involved in various physiological processes, including the regulation of emesis (vomiting) and mood. An example of such a compound is 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3, which demonstrates high affinity and oral activity as an h-NK(1) receptor antagonist. It has shown effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Luminescence and Photophysical Properties
Another area of application is in the synthesis and study of luminescence properties of compounds for potential use in materials science. For instance, Eu(FPP)3Phen and Tb(FPP)3Phen complexes, synthesized from 1-(2-furyl)-3-(p-phenylethynylphenyl)-1,3-propanedione(HFPP) and 1,10-phenanthroline(phen), exhibit notable luminescence properties, making them candidates for applications in optical materials and devices (Suo Quan-ling, 2009).
Antibacterial Activity
Compounds derived from or related to 3-(4-fluorophenyl)-3-(2-furyl)-N-(1-phenylethyl)-1-propanamine have been explored for their antibacterial properties. For example, the synthesis of 3-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-propanarylamines and their subsequent testing revealed high antibacterial activity, showcasing the potential for developing new antibacterial agents from this chemical scaffold (Arutyunyan et al., 2017).
Imaging Agents
Additionally, derivatives have been evaluated as potential imaging agents, particularly for positron emission tomography (PET). The synthesis and biological evaluation of carbon-11 and fluorine-18 labeled compounds based on the 2beta-carbomethoxy-3beta-(4'-(3-furyl)phenyl)tropanes and -nortropanes framework have been conducted, aiming to develop new radioligands for imaging the serotonin transporter in vivo (Stehouwer et al., 2005).
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-3-(furan-2-yl)-N-(1-phenylethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FNO/c1-16(17-6-3-2-4-7-17)23-14-13-20(21-8-5-15-24-21)18-9-11-19(22)12-10-18/h2-12,15-16,20,23H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRJODAVDZLYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCC(C2=CC=C(C=C2)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-adamantyl)-5-(4-ethoxyphenyl)-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4047826.png)
![2-[(2Z)-2-[(2,6-Dimethylphenyl)imino]-4-oxo-3-(prop-2-EN-1-YL)-1,3-thiazolidin-5-YL]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4047835.png)
![3-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-1-(2,4-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B4047839.png)
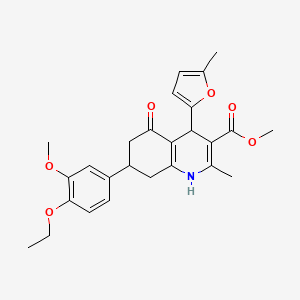
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-2-(methylthio)acetamide](/img/structure/B4047847.png)
![3-tert-butyl-9-methyl-5-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4047849.png)
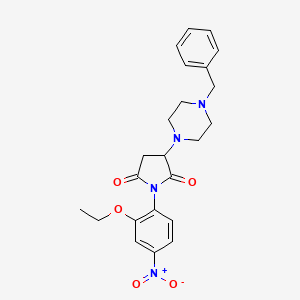
![1-(4-ethoxyphenyl)-3-[4-(2-hydroxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4047855.png)
![3-[(2-phenylethyl)thio][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B4047865.png)
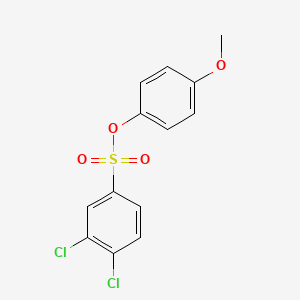
![1-[3-(2-fluorophenyl)-3-phenylpropanoyl]-4-(2-methoxyethyl)piperazine](/img/structure/B4047875.png)
